6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine
Description
6-Chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a pyridine derivative featuring a chloro substituent at the 6-position and a furan-2-ylmethyl group attached to the amine at the 2-position. This compound belongs to a broader class of pyridin-2-amine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and antitubercular properties .
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDLXJVOVJWCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-17-5 | |
| Record name | 6-Chloro-N-(2-furanylmethyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination
This two-step method involves imine formation followed by reduction. 2-Amino-6-chloropyridine reacts with furan-2-carbaldehyde under acidic conditions to form a Schiff base intermediate, which is subsequently reduced to the target amine.
- Reduction :
- The Schiff base intermediate is reduced using NaBH₄ in methanol or Pd/NiO under hydrogen gas (1 atm) at 25°C for 10 hours.
- Yields: ~78–95% after purification by column chromatography (EtOAc/hexane).
- High selectivity for secondary amine formation.
- Scalable under mild conditions.
Alkylation via (Furan-2-yl)methyl Halides
Direct alkylation of 2-amino-6-chloropyridine with (furan-2-yl)methyl bromide employs strong bases to deprotonate the amine.
- Reaction : 2-Amino-6-chloropyridine, (furan-2-yl)methyl bromide (1.2 eq), and NaH (2.2 eq) in anhydrous DMF at 0°C under nitrogen.
- The mixture is stirred for 1.5 hours, quenched with water, and extracted with ethyl acetate.
- Purification via silica gel chromatography yields ~70–85% product.
- Solvent polarity (DMF > THF) enhances reaction rate.
- Excess alkylating agent improves yield but risks di-alkylation.
Copper-Mediated Coupling
This method leverages copper catalysts to couple 2-amino-6-chloropyridine with (furan-2-yl)methylamine .
- Reaction : 2-Amino-6-chloropyridine, (furan-2-yl)methylamine (1.5 eq), Cu(OAc)₂ (0.1 eq), and Et₃N (2 eq) in dichloromethane with molecular sieves (24 hours, RT).
- The crude product is purified by flash chromatography (hexane/EtOAc 3:1).
Yield : ~65–75%.
Limitations :
- Longer reaction times compared to Pd-catalyzed methods.
- Sensitivity to moisture.
Comparative Analysis of Methods
| Method | Reaction Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | H₂SO₄/EtOH reflux → NaBH₄/MeOH or Pd/NiO/H₂ | 78–95% | High yield, scalable | Requires two steps |
| Alkylation | NaH/DMF, 0°C, N₂ atmosphere | 70–85% | Single-step, robust | Risk of over-alkylation |
| Copper Coupling | Cu(OAc)₂/Et₃N/CH₂Cl₂, RT, 24h | 65–75% | Mild conditions, avoids halides | Moderate yield, moisture-sensitive |
Critical Considerations
- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol) ensures >95% purity.
- Analytical Validation :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ ~8.1 ppm for pyridine protons, δ ~4.2 ppm for –CH₂–).
- HPLC : Verifies purity (>98%).
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various substituents replacing the chloro group.
Oxidation: Products with oxidized furan rings.
Reduction: Products with reduced furan rings.
Scientific Research Applications
6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Antimicrobial Activity
Key Compounds :
- 6-Chloro-pyridin-2-yl-amine derivatives (3a–3h) : Synthesized by Nagashree et al., these derivatives demonstrated moderate to potent antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. Compounds 3a , 3f , and 3h exhibited the highest potency, attributed to electron-withdrawing substituents enhancing lipophilicity and membrane penetration .
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (6) : Showed 65% inhibition against M. tuberculosis H37Rv at 6.25 μg/mL. The dual chloro substitution likely enhances target affinity, though activity was insufficient for phase II trials .
Comparison :
The furanmethyl group in the target compound may offer improved solubility over purely aromatic substituents (e.g., 4-chlorophenyl in compound 6 ), but reduced lipophilicity could limit antimicrobial efficacy compared to derivatives with halogenated aryl groups .
Anticancer Activity
Key Compounds :
- Oxadiazole analogues (1c, 1f, 1g): Derivatives such as N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine showed selective anticancer activity against HOP-92 (non-small lung cancer) cells. The oxadiazole ring enhances π-stacking with DNA or enzyme active sites .
However, the furan oxygen could facilitate hydrogen bonding with cellular targets, offering a different mechanism of action .
Structural and Physicochemical Properties
Key Compounds :
- 6-Chloro-3-fluoro-N-(4-fluorophenyl)pyridin-2-amine (11c) : Features dual halogen substituents (Cl, F) and a fluorophenyl group. The fluorine atoms increase electronegativity and metabolic stability .
- 6-Chloro-N-((tetrahydro-2H-pyran-4-yl)methyl)-5-(trifluoromethyl)pyridin-2-amine : The trifluoromethyl group enhances lipophilicity (LogP ~3.2), while the tetrahydro-pyran substituent improves aqueous solubility .
Comparison :
The furanmethyl group balances lipophilicity and solubility, making the target compound versatile for further optimization.
Key Compounds :
- 6-Chloro-N-(2-methoxypyridin-3-yl)-3-nitropyridin-2-amine : Synthesized via nucleophilic aromatic substitution, requiring nitro-group introduction for subsequent functionalization .
- 6-Chloro-2-(furan-2-yl)pyrimidin-4-amine : Prepared via Suzuki coupling, highlighting the compatibility of furan with cross-coupling reactions .
Comparison: The target compound can be synthesized using straightforward alkylation of 2-amino-6-chloropyridine with furfuryl bromide, avoiding the need for transition-metal catalysts (unlike Suzuki-based analogues) .
Biological Activity
6-Chloro-N-(furan-2-ylmethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-6-chloropyridine with furan derivatives. The resulting compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. A study conducted by Nagashree et al. (2013) evaluated various derivatives for their antibacterial and antifungal activities against several pathogenic strains. The results indicated that compounds such as 3a, 3f, and 3h displayed potent antibacterial activity against:
| Pathogenic Strain | Activity Level |
|---|---|
| Bacillus subtilis (MTCC 121) | Moderate to Good |
| Staphylococcus aureus (MTCC 7443) | Potent |
| Xanthomonas campestris (MTCC 7908) | Moderate |
| Escherichia coli (MTCC 7410) | Moderate |
| Fusarium oxysporum (MTCC 2480) | Moderate |
These compounds demonstrated good to moderate antimicrobial activity, suggesting their potential as therapeutic agents against microbial infections .
Anticancer Activity
In addition to antimicrobial properties, some studies have explored the anticancer potential of pyridine derivatives. For instance, certain analogues have shown promising cytotoxic activity against various cancer cell lines. The structure-activity relationship indicates that modifications at the pyridine ring can significantly enhance potency against cancer cells. Compounds with specific substituents have exhibited IC50 values in the nanomolar range, indicating strong anticancer efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (EDGs) on the aromatic ring generally enhances biological activity, while electron-withdrawing groups (EWGs) tend to decrease it.
- Positioning of Functional Groups : The position of substituents on the pyridine ring can affect receptor binding and overall potency.
- Furan Ring Contribution : The furan moiety contributes to the compound's interaction with biological targets, potentially enhancing its selectivity and efficacy.
Case Studies
Several case studies highlight the effectiveness of derivatives based on this compound:
- Antibacterial Efficacy : A study demonstrated that specific derivatives showed a significant reduction in bacterial growth in vitro, suggesting their potential for development into new antibiotic agents.
- Anticancer Screening : In vitro assays against various cancer cell lines revealed that certain derivatives induced apoptosis in a dose-dependent manner, indicating their mechanism of action may involve programmed cell death pathways .
Q & A
Q. What are the optimal synthetic routes for preparing 6-chloro-N-(furan-2-ylmethyl)pyridin-2-amine, and how do reaction conditions influence yield?
A Buchwald-Hartwig amination or Ullmann-type coupling is typically employed for introducing the furan-2-ylmethylamine group to the pyridine core. For example:
- Use Pd(OAc)₂ (0.25–0.30 mmol) with Xantphos (0.30–0.36 mmol) as a ligand in toluene or dioxane under inert conditions.
- Microwave-assisted synthesis (e.g., 180°C for 30 minutes) can enhance reaction efficiency and yield compared to traditional heating .
- Base selection (e.g., t-BuONa vs. K₂CO₃) significantly impacts regioselectivity and byproduct formation. Post-reaction purification via column chromatography (e.g., PE:EtOAc = 4:3) or recrystallization is critical for isolating the target compound .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- NMR Spectroscopy : Analyze characteristic peaks for the pyridine ring (e.g., δ 6.6–7.6 ppm for aromatic protons) and furan methylene group (δ ~4.5 ppm). Compare with analogous compounds like 6-chloro-N-(4-chlorophenyl)pyridin-2-amine .
- X-ray Crystallography : Resolve bond lengths and angles (e.g., C–Cl = ~1.73 Å, C–N = ~1.34 Å) to confirm regiochemistry and planarity .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS [M+H]+ calculated for C₁₀H₁₀ClN₂O: 213.0429) .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Screen for enzyme inhibition (e.g., monoamine oxidase A/B) using fluorometric assays, as seen in studies of structurally similar N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine .
- Evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, HT29) via MTT assays, referencing protocols for pyridopyrimidine derivatives .
Advanced Research Questions
Q. What factors contribute to inconsistent yields in Pd-catalyzed amination reactions for this compound?
- Substituent Effects : Electron-withdrawing groups (e.g., Cl on pyridine) reduce nucleophilicity, requiring optimized catalyst loading. For example, 4-fluoroaniline yields 22% vs. 74% for 4-chloroaniline in analogous reactions due to electronic and steric differences .
- Ligand Choice : Bulky ligands like Xantphos improve stability of Pd intermediates but may hinder substrate accessibility. Compare with BINAP in microwave-assisted reactions .
- Temperature Control : Thermal decomposition of Pd catalysts at >180°C can lead to reduced yields. Pre-purification of reagents (e.g., anhydrous solvents) minimizes side reactions .
Q. How can contradictions in reported biological activity (e.g., MAO inhibition vs. no effect) be resolved?
- Dose-Response Studies : Perform IC₅₀ determinations across a broad concentration range (1 nM–100 µM) to identify non-linear effects .
- Off-Target Profiling : Use kinase or GPCR panels to rule out nonspecific binding.
- Metabolite Analysis : Assess stability in assay buffers (e.g., via LC-MS) to confirm the intact compound is responsible for observed activity .
Q. What computational strategies predict reactivity and regioselectivity in derivatizing this compound?
- DFT Calculations : Model transition states for electrophilic substitution at pyridine C-4 vs. C-5 positions. Charge density maps (e.g., MEP surfaces) highlight nucleophilic sites .
- Molecular Docking : Simulate binding to target enzymes (e.g., MAO B) to prioritize substituents for synthesis. Compare with co-crystallized inhibitors from PDB databases .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Furan Modifications : Replace the furan ring with thiophene or pyrrole to assess π-stacking interactions.
- Pyridine Substitutions : Introduce methyl or methoxy groups at C-3/C-5 to modulate electron density and steric bulk .
- Amine Alkylation : Compare N-methyl vs. N-ethyl derivatives to optimize lipophilicity (logP) and blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
